5-bromo-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a bromo group, a fluorophenyl group, a thiazolotriazol group, an ethyl group, and a furan-2-carboxamide group. These groups could potentially give the compound a variety of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazolotriazol ring system, in particular, is a heterocyclic structure that contains both nitrogen and sulfur atoms .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the various functional groups present in its structure. For example, the bromo group might make it susceptible to nucleophilic substitution reactions, while the amide group could participate in hydrolysis or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like its molecular weight, polarity, and the presence of various functional groups would influence properties like its solubility, melting point, and stability .Scientific Research Applications
Heterocyclic Compound Synthesis and Antiviral Activity
Research on heterocyclic compounds based on furan derivatives demonstrates their promising antiviral activities, particularly against avian influenza virus H5N1. The synthesis of novel derivatives, including those with furan and thiazole cores, shows significant effects in combating H5N1, highlighting the potential of such compounds in antiviral drug development (Flefel et al., 2012).
Microwave-Assisted Synthesis and Biological Activities
Another study explores the microwave-assisted synthesis of hybrid molecules containing furan and thiazole moieties, investigating their antimicrobial, antilipase, and antiurease activities. This approach underscores the structural versatility and potential biomedical applications of compounds with furan and thiazole structures in addressing microbial resistance and enzymatic disorders (Başoğlu et al., 2013).
Antimicrobial Activities of Azole Derivatives
The design and synthesis of azole derivatives, including those with furan-2-carboxamide structures, reveal their antimicrobial potential. These studies provide a foundation for developing new antimicrobial agents, highlighting the importance of furan and thiazole derivatives in medicinal chemistry for addressing drug-resistant infections (Başoğlu et al., 2013).
Synthesis and Anti-Bacterial Activities against Drug-Resistant Strains
A study focused on synthesizing functionalized N-(4-bromophenyl)furan-2-carboxamides demonstrates significant anti-bacterial activities against clinically isolated drug-resistant strains. This research emphasizes the compound's potential in developing treatments against hard-to-treat bacterial infections, showcasing the critical role of furan derivatives in combating antimicrobial resistance (Siddiqa et al., 2022).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to a class of molecules that are known to interact with a wide range of receptors
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other compounds in its class, which are known to bind with high affinity to their targets . The specific interactions and resulting changes caused by this compound require further investigation.
Biochemical Pathways
Compounds in this class have been reported to possess a broad spectrum of pharmacological activities Therefore, it is likely that this compound affects multiple biochemical pathways
Result of Action
Given the broad spectrum of pharmacological activities exhibited by similar compounds , it is likely that this compound has multiple effects at the molecular and cellular level
Properties
IUPAC Name |
5-bromo-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrFN4O2S/c18-14-6-5-13(25-14)16(24)20-8-7-12-9-26-17-21-15(22-23(12)17)10-1-3-11(19)4-2-10/h1-6,9H,7-8H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXHZBLQPPZUPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=C(O4)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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